molecular formula C8H12ClN3 B7935340 N-Butyl-5-chloropyrimidin-2-amine

N-Butyl-5-chloropyrimidin-2-amine

Cat. No.: B7935340
M. Wt: 185.65 g/mol
InChI Key: HHNPCVFXDOZLFI-UHFFFAOYSA-N
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Description

N-Butyl-5-chloropyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a butyl group at the nitrogen atom and a chlorine atom at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-5-chloropyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine with butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form N-butyl-5-chloropyrimidin-2-one.

    Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Various substituted pyrimidine derivatives.

    Oxidation Reactions: N-butyl-5-chloropyrimidin-2-one.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

N-Butyl-5-chloropyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-5-chloropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    5-Chloropyrimidine: Lacks the butyl group, making it less hydrophobic.

    N-Butylpyrimidin-2-amine: Lacks the chlorine atom, affecting its reactivity.

    2-Aminopyrimidine: Lacks both the butyl group and the chlorine atom, resulting in different biological activities.

Uniqueness: N-Butyl-5-chloropyrimidin-2-amine is unique due to the presence of both the butyl group and the chlorine atom, which confer distinct chemical and biological properties. The butyl group increases the hydrophobicity of the compound, potentially enhancing its ability to cross cell membranes. The chlorine atom at the 5-position makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

N-butyl-5-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNPCVFXDOZLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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